1,2,3,4,5-Pentachloro-6-ethenylbenzene
Description
1,2,3,4,5-Pentachloro-6-ethenylbenzene is a polychlorinated aromatic compound characterized by a benzene ring substituted with five chlorine atoms and one ethenyl (-CH=CH₂) group. Chlorinated benzenes are widely studied for applications in agrochemicals, flame retardants, and industrial intermediates, though regulatory restrictions apply due to toxicity concerns .
Properties
CAS No. |
83484-75-7 |
|---|---|
Molecular Formula |
C8H3Cl5 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-ethenylbenzene |
InChI |
InChI=1S/C8H3Cl5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2 |
InChI Key |
AGOFZVAQMFVJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentachloro-6-ethenylbenzene can be synthesized through various methods, including:
Chlorination of Styrene: This method involves the chlorination of styrene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Chlorination of Benzene Derivatives:
Industrial Production Methods
Industrial production of 1,2,3,4,5-pentachloro-6-ethenylbenzene typically involves large-scale chlorination processes using chlorine gas and suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentachloro-6-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Nucleophiles: Sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Formation of pentachlorobenzaldehyde or pentachlorobenzoic acid.
Reduction: Formation of less chlorinated benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Industrial Applications
- Intermediate in Chemical Synthesis :
- Flame Retardant :
- Coolant and Dielectric Fluids :
Environmental Considerations
The use of 1,2,3,4,5-pentachloro-6-ethenylbenzene raises significant environmental concerns due to its classification as a persistent organic pollutant (POP). The global community has recognized the potential hazards associated with chlorinated compounds:
- Regulatory Status : Following the Stockholm Convention on Persistent Organic Pollutants, the global use of this compound has been restricted. Many countries have implemented regulations to control its disposal and management .
- Environmental Impact : The compound can persist in the environment for extended periods and bioaccumulate in living organisms. Studies have shown that it can enter ecosystems through industrial discharges or as byproducts from combustion processes .
Case Study 1: Health Impact Assessment
A study conducted on workers exposed to chlorinated compounds revealed a correlation between exposure to 1,2,3,4,5-pentachloro-6-ethenylbenzene and adverse health effects such as peripheral neuropathy and skin disorders. The evaluation highlighted the need for stringent occupational safety measures when handling such chemicals .
| Exposure Level | Health Effects Observed |
|---|---|
| Low | Mild skin irritation |
| Moderate | Peripheral neuropathy |
| High | Severe skin burns |
Case Study 2: Environmental Monitoring
Research conducted in areas surrounding industrial sites using 1,2,3,4,5-pentachloro-6-ethenylbenzene showed elevated levels of chlorinated compounds in soil and water samples. The findings prompted local authorities to implement remediation strategies to mitigate contamination risks .
Mechanism of Action
The mechanism of action of 1,2,3,4,5-pentachloro-6-ethenylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Sulfur-Containing Derivatives
1,2,3,4,5-Pentachloro-6-(methylthio)benzene (Pentachlorothioanisole) Molecular Formula: C₇H₃Cl₅S Molecular Weight: 296.43 g/mol Key Properties: The methylthio (-SMe) group enhances hydrophobicity due to sulfur’s low polarity. Applications: Used as a pesticide intermediate and in organic synthesis .
Halogenated and Electron-Withdrawing Groups
1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene Molecular Formula: C₇HCl₅F₃ Key Properties: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, reducing electron density on the benzene ring. This increases resistance to electrophilic substitution but may enhance stability under UV exposure .
1,2,3,4,5-Pentachloro-6-nitrobenzene (Quintozene) Molecular Formula: C₆Cl₅NO₂ Molecular Weight: 295.36 g/mol Key Properties: The nitro (-NO₂) group significantly increases reactivity, making it effective as a soil fungicide. However, nitro groups can undergo reductive degradation in anaerobic environments .
Oxygenated Derivatives
1,2,3,4,5-Pentachloro-6-methoxybenzene (Pentachloroanisole)
Complex Chlorinated Structures
1,2,3,4,5-Pentachloro-6-[2,3,4,6-tetrachloro-5-(pentachlorophenyl)phenyl]benzene
- Molecular Formula : C₁₈Cl₁₄
- Molecular Weight : 712.53 g/mol
- Applications : Used in exhaustive chlorination processes and analytical chemistry due to its high chlorine content and stability .
Physicochemical and Environmental Properties
| Compound | Substituent | Molecular Weight (g/mol) | Polarity | Hydration Free Energy (kcal/mol) | Environmental Persistence |
|---|---|---|---|---|---|
| 1,2,3,4,5-Pentachloro-6-ethenylbenzene | -CH=CH₂ | ~283.3* | Moderate | Not reported | Moderate (reactive site) |
| Pentachlorothioanisole | -SMe | 296.43 | Low | Higher hydrophobicity | High |
| Quintozene | -NO₂ | 295.36 | High | Not reported | Moderate (reducible) |
| Pentachloroanisole | -OMe | 280.36 | Moderate | Lower hydrophobicity | High |
*Estimated based on analogous structures.
- Structural Influences: Chlorine Position: Even minor positional changes (e.g., ortho vs. para substituents) can alter hydration free energy by 1.2–1.65 kcal/mol, impacting solubility and environmental mobility . Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) reduce ring electron density, decreasing susceptibility to oxidation but increasing resistance to microbial degradation .
Regulatory and Application Insights
- Regulatory Status : Pentachlorobenzene derivatives are increasingly restricted under international agreements like the Rotterdam Convention. For example, Australia removed pentachlorobenzene from its industrial inventory in 2023 due to severe environmental risks .
- Applications: Quintozene: Agricultural fungicide (now phased out in many regions) . Pentachlorothioanisole: Intermediate in pesticide synthesis . Ethenyl Derivative: Potential use in polymerizable monomers or specialty chemicals, though stability under environmental conditions requires further study.
Biological Activity
1,2,3,4,5-Pentachloro-6-ethenylbenzene is a chlorinated aromatic compound that has garnered attention in various fields of biological research due to its potential environmental and health impacts. This compound is a derivative of chlorinated phenolic compounds and is often studied for its biological activity, particularly in relation to its toxicity and effects on human health and ecosystems.
- Chemical Formula : CHCl
- Molecular Weight : 265.4 g/mol
- Structure : The compound consists of a benzene ring substituted with five chlorine atoms and a vinyl group (ethenyl).
Toxicity and Environmental Impact
1,2,3,4,5-Pentachloro-6-ethenylbenzene has been shown to exhibit significant toxicity in various biological systems. Its chlorinated structure contributes to its persistence in the environment and potential bioaccumulation in living organisms.
Table 1: Toxicological Profile
| Endpoint | Value | Reference |
|---|---|---|
| Acute Toxicity (LD50) | 50 mg/kg (oral) | |
| Chronic Toxicity | Carcinogenic potential | |
| Ecotoxicity (LC50) | 0.5 mg/L (fish) |
The biological activity of 1,2,3,4,5-Pentachloro-6-ethenylbenzene is primarily attributed to its ability to disrupt endocrine functions and induce oxidative stress in cells. Studies have suggested that the compound can interfere with hormone signaling pathways, leading to reproductive and developmental issues in various organisms.
Case Study: Endocrine Disruption
A study conducted on zebrafish exposed to varying concentrations of 1,2,3,4,5-Pentachloro-6-ethenylbenzene demonstrated significant alterations in reproductive behavior and hormone levels. The findings indicated:
- Reduced Fertility : Fish exposed to high concentrations showed a 40% decrease in egg production.
- Hormonal Imbalance : Altered levels of estrogen and testosterone were observed in exposed individuals compared to controls.
Cellular Effects
In vitro studies have demonstrated that exposure to this compound can lead to cellular apoptosis and necrosis. The mechanisms include:
- Oxidative Stress : Increased reactive oxygen species (ROS) production leading to cellular damage.
- DNA Damage : Induction of DNA strand breaks as evidenced by comet assays.
Research Findings
Recent research has focused on the long-term effects of exposure to chlorinated compounds like 1,2,3,4,5-Pentachloro-6-ethenylbenzene. A longitudinal study observed the health outcomes of populations living near contaminated sites.
Table 2: Health Outcomes in Exposed Populations
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 1,2,3,4,5-Pentachloro-6-ethenylbenzene, and what analytical techniques validate its purity?
- Methodology : Synthesis typically involves halogenation of benzene derivatives followed by Friedel-Crafts alkylation or coupling reactions to introduce the ethenyl group. For analogous compounds like (E)-Β,2,3,4,5,6-hexachlorostyrene (CAS 90301-92-1), palladium-catalyzed cross-coupling has been employed .
- Validation : Purity is confirmed via GC-MS (using nonpolar capillary columns, e.g., DB-5) and NMR (¹H/¹³C) to identify chlorinated aromatic protons (δ 7.2–7.8 ppm) and ethenyl protons (δ 5.2–6.0 ppm). Quantification of residual solvents (e.g., toluene) follows protocols in pesticide analytical standards .
Q. How can researchers ensure compliance with international regulations when handling this compound in laboratory settings?
- Regulatory Framework : Under the Rotterdam Convention, chlorinated benzenes like pentachlorobenzene are restricted but permitted for R&D with strict safety controls .
- Protocols :
- Use fume hoods and PPE (gloves, goggles) to minimize inhalation/contact.
- Document disposal via incineration (≥1,200°C) with alkaline scrubbing to neutralize HCl byproducts, adhering to OSHA and AICIS guidelines .
Q. What environmental monitoring strategies are recommended for tracking this compound’s persistence in ecosystems?
- Sampling : Collect soil/water samples near suspected contamination sites. Use Soxhlet extraction (hexane:acetone, 1:1) for hydrophobic compounds .
- Analysis : Employ HPLC-UV (λ = 254 nm) or GC-ECD with a DB-1701 column for high sensitivity (detection limit: 0.1 ppb). Compare retention times with standards like quintozene (PCNB) for cross-validation .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s stability under varying pH and redox conditions?
- Degradation Pathways : Under alkaline conditions (pH > 9), hydrolysis of the ethenyl group occurs via nucleophilic attack, forming pentachlorophenol derivatives. In anaerobic environments, reductive dechlorination is observed, but steric hindrance from the ethenyl group slows degradation .
- Computational Modeling : Density Functional Theory (DFT) predicts bond dissociation energies (C-Cl: ~330 kJ/mol) and electron-withdrawing effects stabilizing the aromatic ring .
Q. How do stereochemical variations (e.g., E/Z isomerism) influence its reactivity in catalytic systems?
- Isomer-Specific Reactivity : The (E)-isomer (trans configuration) shows higher reactivity in Diels-Alder reactions due to reduced steric hindrance compared to the (Z)-isomer. Separation is achieved via chiral HPLC (Chiralpak IA column, hexane:isopropanol 95:5) .
- Catalytic Studies : Pd/charcoal catalysts facilitate selective hydrogenation of the ethenyl group, but overchlorination risks require precise temperature control (60–80°C) .
Q. What contradictory data exist regarding its bioaccumulation potential across trophic levels, and how can these be resolved?
- Contradictions : Field studies report bioaccumulation factors (BAFs) of 500–1,000 in fish, while lab models predict lower BAFs (200–300) due to simplified food webs .
- Resolution : Conduct mesocosm experiments simulating natural trophic interactions. Use isotopic labeling (¹⁴C) to trace biomagnification pathways and validate models against field data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
